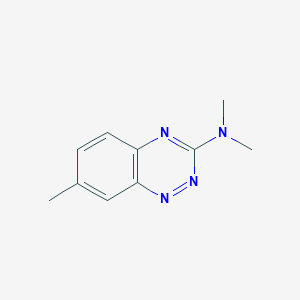

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine

Description

Historical Context and Significance of the 1,2,4-Benzotriazine (B1219565) Heterocyclic Scaffold

The history of 1,2,4-benzotriazines dates back to the late 19th century, with the first synthesis of the parent compound, 1,2,4-benzotriazine, and its 3-methyl derivative reported by Bischler in 1889. researchgate.net Benzotriazines are benzo-fused analogs of triazines, which are six-membered rings containing three nitrogen atoms. researchgate.net There are two isomeric forms of benzotriazines: the 1,2,3-benzotriazines and the 1,2,4-benzotriazines, with the latter being more extensively studied due to their broad spectrum of pharmacological activities. researchgate.netresearchgate.net

The 1,2,4-benzotriazine nucleus, a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring, is a prominent substructure in numerous pharmacologically active compounds. researchgate.netresearchgate.net This significance has driven the continuous development of new synthetic methods for their preparation since their initial discovery. researchgate.net The versatility of the 1,2,4-benzotriazine scaffold has made it a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological properties. researchgate.net

Structural Features and Nomenclature of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine

While specific data for this compound is limited in publicly accessible chemical databases, extensive information is available for its N-oxide derivative, This compound 1-oxide . The structural features and nomenclature of this related compound provide a strong basis for understanding the target molecule.

The core structure consists of the 1,2,4-benzotriazine ring system. The numbering of this bicyclic system follows standard IUPAC rules for heterocyclic compounds. The substituents on the target molecule are:

Two methyl groups attached to the amino group at position 3, designated as N,N-dimethyl.

A methyl group attached to the benzene ring at position 7.

An amine group at position 3.

Therefore, the systematic name is This compound . The nomenclature indicates a 1,2,4-benzotriazine parent structure with specific methyl and amino group substitutions at defined positions.

The available data for the N-oxide derivative indicates the presence of an oxygen atom on one of the nitrogen atoms of the triazine ring.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| Canonical SMILES | CN(C)C1=NC2=CC(=C)C=C2N=N1=O |

| InChI Key | JXTRWBHIQTVXTI-UHFFFAOYSA-N |

Overview of Academic Research Trajectories for 1,2,4-Benzotriazine Derivatives

Academic research on 1,2,4-benzotriazine derivatives has followed several key trajectories, primarily driven by their potential applications in medicinal chemistry. The inherent biological activity of the scaffold has made it a focal point for the discovery of new therapeutic agents.

A significant area of investigation has been the synthesis of novel 1,2,4-benzotriazine analogs. Researchers have developed various synthetic routes to access a wide range of substituted derivatives, allowing for the systematic exploration of structure-activity relationships. researchgate.net These synthetic efforts have produced a diverse library of compounds for biological screening.

The pharmacological activities of 1,2,4-benzotriazine derivatives are a major focus of research. These compounds have been reported to possess a broad spectrum of biological effects, including but not limited to:

Anticancer activity: Many 1,2,4-benzotriazine derivatives have been investigated for their potential as anticancer agents. nih.gov

Antiviral activity: Research has also explored the antiviral properties of this class of compounds.

Antimicrobial activity: Some derivatives have shown promise as antibacterial and antifungal agents.

The development of 1,2,4-benzotriazine N-oxides and 1,4-dioxides has been another important research avenue. These modifications can significantly alter the electronic and steric properties of the molecule, often leading to enhanced or novel biological activities. researchgate.net

| Research Area | Focus |

|---|---|

| Synthetic Methodologies | Development of new and efficient routes to synthesize diverse 1,2,4-benzotriazine derivatives. |

| Medicinal Chemistry | Design and synthesis of analogs with potential therapeutic applications, particularly as anticancer and antiviral agents. |

| Pharmacological Screening | Evaluation of the biological activities of newly synthesized compounds to identify lead structures for drug development. |

| N-Oxide Derivatives | Investigation of the synthesis and biological properties of 1,2,4-benzotriazine N-oxides and dioxides. |

Structure

3D Structure

Properties

IUPAC Name |

N,N,7-trimethyl-1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-4-5-8-9(6-7)12-13-10(11-8)14(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJRDTFDYHSBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550214 | |

| Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18091-57-1 | |

| Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N,n,7 Trimethyl 1,2,4 Benzotriazin 3 Amine and Analogues

Conventional and Novel Approaches to the 1,2,4-Benzotriazine (B1219565) Core Synthesis

The 1,2,4-benzotriazine nucleus is a key structural motif found in numerous pharmacologically active compounds. scispace.comepa.gov Consequently, a diverse array of synthetic methods for its construction has been reported.

Cyclization reactions are fundamental to the formation of the 1,2,4-benzotriazine ring. One common approach involves the reaction of o-phenylenediamines with appropriate three-carbon synthons. A classic method is the Bischler synthesis, first reported in 1889, which involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. scispace.com

More contemporary methods often rely on the cyclization of appropriately substituted precursors. For example, the reductive cyclization of 2-nitrophenylhydrazones can yield 1,2,3,4-tetrahydro-1,2,4-benzotriazines, which can then be oxidized to the aromatic 1,2,4-benzotriazine. scispace.com Another strategy involves the intramolecular cyclization of solid-supported o-hydrazidoanilines, which allows for the rapid generation of 1,2,4-benzotriazine libraries. nih.gov

Modern approaches also include metal-catalyzed reactions. For instance, a copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine, followed by oxidation and in situ cyclization, provides an efficient route to 1,2,4-benzotriazines. researchgate.net Similarly, a copper-catalyzed intermolecular N-arylation of 2-iodoaniline (B362364) and hydrazonoyl chlorides has been developed for the synthesis of benzotriazine derivatives. researchgate.net

A novel [5 + 1] cycloaddition-aromatization of benzotriazoles and sulfur ylides has also been reported as a metal-free approach to construct 1,2,4-benzotriazine derivatives in good yields. researchgate.net

Once the 1,2,4-benzotriazine core is formed, it can be further functionalized to introduce various substituents. The reactivity of the benzotriazine ring allows for electrophilic and nucleophilic substitution reactions, although the specific conditions depend on the existing substituents.

For instance, halogenated 1,2,4-benzotriazines are versatile intermediates for cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups at specific positions on the benzene (B151609) ring portion of the molecule. researchgate.net The synthesis of 3-amino-7-halo-1,2,4-benzotriazine-1-oxides has been reported, highlighting the ability to introduce functional groups that can be further modified. acs.org

The amino group at the 3-position is a key site for derivatization, as will be discussed in more detail in section 2.3. The nitrogen atoms within the triazine ring can also be oxidized to form N-oxides, which can influence the electronic properties and biological activity of the molecule. nih.gov

Specific Synthetic Routes to N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine

While general methods for the synthesis of 1,2,4-benzotriazines are well-established, specific routes to this compound are less commonly reported in the literature.

A plausible, though not explicitly detailed in available literature, synthetic route to this compound could involve the chemical degradation or modification of azapropazone. Azapropazone, which is 3-dimethylamino-7-methyl-1,2-(n-propylmalonyl)-1,2-dihydro-1,2,4-benzotriazine, contains the core N,N,7-trimethyl-1,2,4-benzotriazine structure.

A hypothetical approach would involve the hydrolytic cleavage of the propylmalonyl group from the dihydrobenzotriazine ring of azapropazone. This could potentially be achieved under acidic or basic conditions, followed by aromatization of the dihydro-1,2,4-benzotriazine ring. The aromatization step might occur spontaneously upon cleavage or may require an oxidizing agent.

For the hypothetical hydrolysis of azapropazone, reaction conditions would need to be carefully optimized to achieve the desired product without significant side reactions. Factors such as the choice of acid or base, solvent, temperature, and reaction time would be critical.

| Parameter | Condition | Rationale |

| Reagent | Strong acid (e.g., HCl, H2SO4) or strong base (e.g., NaOH, KOH) | To catalyze the hydrolysis of the malonyl group. |

| Solvent | Aqueous or alcoholic solvents | To facilitate the hydrolysis reaction. |

| Temperature | Elevated temperatures | To increase the rate of hydrolysis. |

| Oxidizing Agent | Air, or a mild chemical oxidant | May be required to aromatize the dihydrobenzotriazine ring. |

Yield optimization would involve systematically varying these parameters to maximize the formation of this compound while minimizing the formation of byproducts.

Strategies for Derivatization at the 3-Amino Position of 1,2,4-Benzotriazines

The 3-amino group of 1,2,4-benzotriazines is a versatile handle for introducing a wide range of functional groups, which can significantly impact the molecule's properties.

One of the most common derivatization strategies is N-alkylation. The primary amino group can be mono- or di-alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. For the synthesis of this compound from a 3-amino-7-methyl-1,2,4-benzotriazine precursor, N-methylation would be the key step.

Modern N-methylation methods often employ more efficient and environmentally benign reagents and catalysts. For example, methanol (B129727) can be used as a methylating agent in the presence of a ruthenium catalyst. researchgate.netacs.orgrsc.orgnih.gov Another approach involves the use of paraformaldehyde as a C1 source with a copper hydride catalyst. nih.gov

The choice of methylation strategy would depend on the desired selectivity (mono- vs. di-methylation) and the compatibility with other functional groups on the molecule.

| Methylation Method | Reagents and Conditions | Advantages |

| Classical N-Methylation | Methyl iodide, base (e.g., K2CO3), solvent (e.g., DMF) | Readily available reagents. |

| Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH3CN) | Mild conditions. |

| Catalytic N-Methylation | Methanol, Ru catalyst, base | Green methylating agent. researchgate.netacs.orgrsc.orgnih.gov |

| CuH-Catalyzed N-Methylation | Paraformaldehyde, hydrosilane, Cu catalyst | High efficiency under mild conditions. nih.gov |

Alkylation and Acylation of the Amine Functionality

The amine functionality at the 3-position of the 1,2,4-benzotriazine ring serves as a key handle for structural modification through alkylation and acylation reactions. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical properties.

Alkylation of the amine group introduces alkyl substituents. This can be achieved using alkyl halides or other electrophilic alkylating agents. In the context of related benzotriazine syntheses, alkylation at a nitrogen position has been demonstrated. For example, the introduction of an alkyl group at the 3-position of a 3,4-dihydro- scispace.comresearchgate.netresearchgate.net-benzotriazine has been performed using butyl lithium (BuLi) followed by the addition of benzyl (B1604629) bromide (BnBr). researchgate.net This highlights the feasibility of N-alkylation on the benzotriazine scaffold, a principle that can be extended to the exocyclic amine of 3-amino-1,2,4-benzotriazine derivatives.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules and functionalization of heterocyclic systems. researchgate.netnih.gov The Buchwald-Hartwig amination, in particular, has been successfully applied to the 1,2,4-benzotriazine ring system to introduce amine substituents at the 6- and 7-positions. researchgate.net

This methodology offers a valuable alternative to traditional nucleophilic aromatic substitution reactions, which can sometimes result in low yields. researchgate.net The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. Researchers have demonstrated the utility of this reaction for coupling various amines, including aniline (B41778) and 6-aminoquinoline, with 6- and 7-halo-1,2,4-benzotriazine 1-oxides. researchgate.net The use of microwave heating has been shown to shorten reaction times effectively. researchgate.net

The development of C-N bond formation methodologies is a significant area of scientific research due to its wide-ranging applications in academia and industry, particularly in the synthesis of drug-like molecules containing amide and amidine moieties. mit.edu

| Entry | Halo-Benzotriazine | Amine | Catalyst/Ligand | Base | Conditions | Product | Yield (%) | Ref |

| 1 | 7-chloro-3-cyclopropyl-1,2,4-benzotriazine 1-oxide | Aniline | Pd(OAc)₂ / X-Phos | K₃PO₄ | t-BuOH/water, 24 h | 3-Cyclopropyl-7-(phenylamino)-1,2,4-benzotriazine 1-oxide | Good | researchgate.net |

| 2 | 7-chloro-3-cyclopropyl-1,2,4-benzotriazine 1-oxide | 6-Aminoquinoline | Pd(OAc)₂ / X-Phos | K₃PO₄ | t-BuOH/water, 24 h | 3-Cyclopropyl-7-(quinolin-6-ylamino)-1,2,4-benzotriazine 1-oxide | Good | researchgate.net |

| 3 | 6-chloro-3-cyclopropyl-1,2,4-benzotriazine 1-oxide | Aniline | Pd(OAc)₂ / X-Phos | K₃PO₄ | Microwave, 45 min | 3-Cyclopropyl-6-(phenylamino)-1,2,4-benzotriazine 1-oxide | Good | researchgate.net |

| 4 | 6-chloro-3-cyclopropyl-1,2,4-benzotriazine 1-oxide | 6-Aminoquinoline | Pd(OAc)₂ / X-Phos | K₃PO₄ | Microwave, 45 min | 3-Cyclopropyl-6-(quinolin-6-ylamino)-1,2,4-benzotriazine 1-oxide | Good | researchgate.net |

Table 1: Examples of Palladium-Catalyzed Buchwald-Hartwig Amination on the 1,2,4-Benzotriazine Scaffold. researchgate.net

Solid-Phase Synthesis Techniques for 1,2,4-Benzotriazine Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for biological screening. scispace.com A strategy for the solid-phase synthesis of 1,2,4-benzotriazines has been developed, enabling the creation of diverse analogues. scispace.comresearchgate.net

This method typically involves anchoring a suitable starting material to a solid support, such as Wang's resin, and then carrying out a sequence of reactions to build the heterocyclic core. scispace.comresearchgate.net One reported strategy begins by linking 4-fluoro-3-nitrobenzoic acid to the resin. scispace.comresearchgate.net The fluorine atom is then displaced by various benzoylhydrazides. Following this, the nitro group is reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂). scispace.comresearchgate.net The resulting intermediate undergoes intramolecular cyclization in hot acetic acid to form the solid-supported 1,2,4-benzotriazine ring. scispace.comresearchgate.net Finally, the desired products are cleaved from the resin, yielding the 1,2,4-benzotriazines in good yields. scispace.comresearchgate.net This approach allows for the introduction of diversity by using different benzoylhydrazides in the second step, making it possible to prepare large libraries of these compounds. scispace.comresearchgate.net

| Step | Description | Reagents/Conditions | Intermediate/Product | Ref |

| 1 | Resin Loading | 4-Fluoro-3-nitrobenzoic acid is linked to Wang's resin. | Immobilized ester | scispace.comresearchgate.net |

| 2 | Nucleophilic Substitution | The fluorine atom is replaced by various benzoylhydrazides. | Immobilized nitro derivatives | scispace.comresearchgate.net |

| 3 | Nitro Group Reduction | The nitro group is reduced to an amino group. | SnCl₂ in refluxing DMF | Solid-supported 2-hydrazidoanilines |

| 4 | Cyclization | Intramolecular cyclization forms the benzotriazine ring. | Hot acetic acid | Solid-supported benzotriazine |

| 5 | Cleavage | The final product is detached from the solid support. | Acidic conditions (e.g., TFA) | 1,2,4-Benzotriazines |

Table 2: General Scheme for the Solid-Phase Synthesis of 1,2,4-Benzotriazine Libraries. scispace.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of N,n,7 Trimethyl 1,2,4 Benzotriazin 3 Amine Derivatives

Reactivity of the 1,2,4-Benzotriazine (B1219565) Heterocycle

The inherent chemical properties of the 1,2,4-benzotriazine ring system allow for a variety of transformations, including ring contractions and redox reactions, which alter the core structure and its properties.

The 1,2,4-benzotriazine ring can undergo contraction to form five-membered heterocyclic systems, such as benzimidazoles or triazoles, under specific conditions. A notable example is the reductive ring contraction of 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yls. scispace.com When these compounds are treated with zinc powder in hot acetic acid, they readily convert to 1,2-diphenylbenzimidazoles in high yields. scispace.com This transformation highlights the susceptibility of the triazine ring to rearrangement under reducing conditions.

The reactivity is not limited to dihydro forms. The related 1,2,4-triazin-3-one heterocycles can also undergo ring contraction through different pathways. rsc.org Treatment with hydroxylamine-O-sulfonic acid leads to the formation of imidazolin-2-ones, whereas reaction with ethereal chloramine (B81541) at room temperature results in a different contraction to yield 1,2,3-triazoles. rsc.org These reactions proceed through proposed N-amino or N-chloro intermediates, respectively. rsc.org

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yls | Zinc powder (2 equiv.), Acetic Acid, heat | 1,2-Diphenylbenzimidazoles | High | scispace.com |

| 1,2,4-Triazin-3-ones | Hydroxylamine-O-sulphonic acid | Imidazolin-2-ones | High | rsc.org |

| 1,2,4-Triazin-3-ones | Ethereal chloramine, room temperature | 1,2,3-Triazoles | High | rsc.org |

The 1,2,4-benzotriazine ring is redox-active. Dihydro-1,2,4-benzotriazines, often formed during synthesis, are readily oxidized by air to the corresponding aromatic 1,2,4-benzotriazines. researchgate.netresearchgate.net More controlled oxidation can introduce oxygen atoms at the nitrogen positions. For instance, oxidation of a 3-substituted-1,2,4-benzotriazine with reagents like m-chloroperbenzoic acid (mCPBA) can yield the corresponding 1,2,4-benzotriazine 1,4-di-N-oxide. nih.gov

The N-oxide derivatives are particularly important as they are often bioreductive prodrugs. nih.gov The reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxides is a key activation step. A two-electron reduction converts the 1,4-dioxide to the corresponding 3-amino-1,2,4-benzotriazine 1-oxide, a species that is often found to be non-toxic. ubc.ca However, the intermediate one-electron reduction is crucial as it leads to the formation of reactive radical species. ubc.ca

Formation and Reactivity of Benzotriazinyl Radicals

Benzotriazinyl radicals, also known as Blatter radicals, are a class of stable organic radicals whose properties can be tuned through substitution on the heterocyclic core. db-thueringen.dersc.org Their formation and subsequent reactivity are central to the mechanism of action of many benzotriazine-based compounds.

The formation of benzotriazinyl radicals can be initiated by either reduction or oxidation. In the case of 3-amino-1,2,4-benzotriazine 1,4-dioxide derivatives, such as the 7-dimethylamino analogue, one-electron reduction produces a radical anion. ubc.canih.gov This radical anion can then undergo protonation. ubc.canih.gov The resulting species engages in a first-order reaction to generate a key intermediate benzotriazinyl radical. ubc.canih.gov

A crucial finding is that this same benzotriazinyl radical intermediate can be formed via an alternative pathway: the one-electron oxidation of the corresponding 3-amino-1,2,4-benzotriazine 1-oxide. ubc.canih.gov This convergence on a common radical species from both the 1,4-dioxide (via reduction) and the 1-oxide (via oxidation) is a key mechanistic feature. ubc.canih.gov The properties of the radical anion, such as its pKa, are influenced by substituents on the benzotriazine ring. ubc.canih.gov For example, the 7-dimethylamino analogue exhibits a higher rate constant for the first-order reaction compared to the unsubstituted parent compound. ubc.canih.gov

| Substituent | Radical pKr | First-Order Rate Constant (k) at pH 7 (s-1) | Reference |

|---|---|---|---|

| None (Tirapazamine) | 6.19 ± 0.05 | 112 ± 23 | ubc.canih.gov |

| 7-Dimethylamino | 6.45 ± 0.04 | 1120 ± 29 | ubc.canih.gov |

| 6-Methoxy | 6.10 ± 0.03 | 777 ± 12 | ubc.canih.gov |

| 8-Methyl | 6.60 ± 0.04 | 825 ± 89 | ubc.canih.gov |

The stability and unique properties of benzotriazinyl radicals make them useful tools for probing reaction mechanisms. One innovative application is their use as profluorescent probes. rsc.org The benzotriazinyl radicals themselves are typically non-luminescent, but their products formed from trapping other radical species, such as styryl radicals, can exhibit high fluorescence quantum yields. rsc.org This "turn-on" fluorescence makes them highly valuable for detecting and studying radical-involved processes. rsc.org

Furthermore, the ability of heteroatomic radicals like benzotriazinyls to reversibly trap carbon-centered radicals has led to their application in controlled radical polymerizations. db-thueringen.de By limiting the number of active radical species through recombination, they can minimize termination reactions and support controlled chain growth, acting as mechanistic regulators in complex polymerization systems. db-thueringen.de

Mechanistic Pathways of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine Synthesis

Several general mechanistic pathways exist for the synthesis of the 1,2,4-benzotriazine ring system, which can be adapted to produce specific derivatives like this compound.

One of the most common and versatile routes is the reductive cyclization of substituted 2-nitrophenylhydrazones. researchgate.net To synthesize the target compound, this pathway would likely begin with 4-methyl-2-nitroaniline. This starting material would be diazotized and coupled with a suitable precursor to form a 2-nitrophenylhydrazine (B1229437) derivative. Reaction of this intermediate with a reagent that can install the N,N-dimethylamino group at the future C3 position would yield the required 2-nitrophenylhydrazone. The key mechanistic step is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., Pd/C). researchgate.net The resulting 2-aminophenylhydrazone is often unstable and undergoes spontaneous or acid-catalyzed intramolecular cyclization, with subsequent air oxidation of the intermediate dihydrobenzotriazine to afford the final aromatic this compound. scispace.comresearchgate.net

Another effective, more recent strategy involves a two-step process starting from a hydrazide. acs.org This route begins with the N'-(2-nitroarylation) of a suitable N'-arylhydrazide via nucleophilic aromatic substitution on a halo-nitroarene. acs.org For the target molecule, this would involve reacting a hydrazide precursor of the 3-(dimethylamino) group with a compound like 1-fluoro-4-methyl-2-nitrobenzene. The resulting N'-(4-methyl-2-nitrophenyl)hydrazide then undergoes mild reduction of the nitro group, followed by an acid-mediated cyclodehydration. acs.org This final step closes the triazine ring, which upon workup (often involving mild base), yields the stable benzotriazinyl radical or its corresponding dihydro form. acs.org This method avoids the isolation of potentially unstable amidrazone intermediates. acs.org

Proposed Reaction Intermediates and Transition States

Detailed experimental or computational studies delineating the reaction intermediates and transition states specifically for this compound are not extensively documented in publicly available literature. However, research on analogous 3-amino-1,2,4-benzotriazine derivatives, particularly their N-oxide counterparts, offers valuable insights into potential reactive species.

One significant area of investigation has been the behavior of 3-amino-1,2,4-benzotriazine 1,4-dioxides under one-electron reduction, a process relevant to their biological activity. Studies on tirapazamine (B611382) and its derivatives, including a 7-dimethylamino analog, have shown that the initial one-electron reduction leads to the formation of a radical anion. nih.gov This radical anion can then undergo further reactions, including protonation. nih.gov

Following this initial reduction, a first-order reaction occurs, leading to the formation of a common benzotriazinyl radical. nih.gov This suggests that for derivatives like this compound, radical species could be key intermediates in certain redox reactions. The formation of these radicals is a critical step, leading to subsequent chemical transformations. nih.gov While the precise structures of the transition states leading to these intermediates have not been explicitly detailed, they would involve the transfer of an electron to the benzotriazine core, likely facilitated by the electron-withdrawing nature of the triazine ring.

Table 1: Proposed Intermediates in the Redox Chemistry of 3-Amino-1,2,4-benzotriazine Derivatives

| Precursor | Reaction Condition | Proposed Intermediate | Subsequent Reaction |

| 3-Amino-1,2,4-benzotriazine 1,4-dioxide | One-electron reduction | Radical anion | Protonation, Formation of benzotriazinyl radical |

| 3-Amino-1,2,4-benzotriazine 1-oxide | One-electron oxidation | Benzotriazinyl radical | Dismutation |

Influence of Reaction Conditions on Pathway Selectivity

The conditions under which a reaction is performed can significantly influence the distribution of products, a concept governed by the principles of kinetic versus thermodynamic control. jackwestin.commasterorganicchemistry.comlibretexts.orgwikipedia.orgdalalinstitute.com For reactions involving this compound derivatives, factors such as temperature, solvent, and the nature of the reagents can dictate whether the kinetically or thermodynamically favored product is obtained.

In general, reactions under kinetic control, which are typically conducted at lower temperatures and for shorter durations, favor the product that is formed fastest, meaning the one with the lowest activation energy. masterorganicchemistry.comlibretexts.orgwikipedia.orgdalalinstitute.com Conversely, reactions under thermodynamic control, usually carried out at higher temperatures and for longer periods, allow for the equilibration of products, leading to a predominance of the most stable product. masterorganicchemistry.comlibretexts.orgwikipedia.orgdalalinstitute.com

While specific studies on the kinetic and thermodynamic control of reactions involving this compound are scarce, the principles can be applied to its potential reactions. For instance, in electrophilic substitution reactions on the benzene (B151609) ring, the position of attack could be influenced by temperature. The initial site of attack might be governed by the rate of reaction (kinetic control), while at higher temperatures, migration of the electrophile to a more stable position could occur, leading to the thermodynamic product. The electron-donating nature of the methyl and dimethylamino groups would influence the stability of the resulting intermediates, thereby affecting the energy landscape of the reaction.

Similarly, in reactions involving the triazine ring, such as nucleophilic attack, the reaction conditions can be crucial. The use of different nucleophiles or solvents could alter the activation energies for attack at different positions on the ring, leading to different products. The presence of multiple nitrogen atoms in the triazine ring provides several potential sites for protonation or alkylation, and the selectivity for one site over another could be tuned by the reaction conditions.

Table 2: General Influence of Reaction Conditions on Product Selectivity

| Reaction Condition | Favored Product Type | Rationale |

| Low Temperature | Kinetic Product | The reaction is irreversible, and the product that forms faster predominates. |

| High Temperature | Thermodynamic Product | The reaction is reversible, allowing for equilibration to the most stable product. |

| Choice of Solvent | Varies | Solvation can stabilize transition states and intermediates differently, affecting reaction rates and equilibria. |

| Nature of Reagent | Varies | Steric and electronic properties of the reagent can influence the site and rate of reaction. |

Reactions Involving the Amine Functionality: Nucleophilicity and Derivatization

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. For aromatic amines, the availability of this lone pair is influenced by its interaction with the aromatic ring system. In the case of this compound, the electron-withdrawing nature of the 1,2,4-triazine (B1199460) ring would be expected to decrease the electron density on the exocyclic nitrogen, thereby reducing its nucleophilicity compared to a simple dialkylamine. However, the presence of the two methyl groups on the nitrogen atom enhances its electron-donating ability through an inductive effect.

Derivatization of the amine functionality can be achieved through various reactions, including:

Acylation: The N,N-dimethylamino group can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amide derivatives. This reaction is a common method for introducing new functional groups or for protecting the amine during other transformations.

Alkylation: While the exocyclic amine is tertiary and cannot be further alkylated at the nitrogen atom, reactions with strong alkylating agents could potentially occur at one of the nitrogen atoms of the triazine ring. The regioselectivity of such a reaction would depend on the relative nucleophilicity of the ring nitrogens.

Oxidation: The exocyclic amino group can be susceptible to oxidation, potentially leading to the formation of N-oxide derivatives or other oxidation products, depending on the oxidizing agent and reaction conditions.

The reactivity of the exocyclic amine is also influenced by the electronic effects of the substituent at the 7-position. The methyl group at this position is electron-donating, which would slightly increase the electron density on the benzotriazine ring system and, consequently, could have a modest effect on the nucleophilicity of the exocyclic amine.

Table 3: Potential Derivatization Reactions of the Amine Functionality

| Reaction Type | Reagent Example | Potential Product |

| Acylation | Acetyl chloride | N-acetyl-N,N,7-trimethyl-1,2,4-benzotriazin-3-aminium salt (followed by rearrangement or decomposition) |

| Reaction with Electrophiles | Methyl iodide | Quaternary ammonium (B1175870) salt formation on a ring nitrogen |

It is important to note that the reactivity of the tertiary exocyclic amine in this compound will be different from that of a primary or secondary amine at the same position. For instance, reactions that typically proceed via the loss of a proton from the nitrogen atom, such as the formation of stable amides, would not be possible.

Computational Chemistry and Theoretical Studies on N,n,7 Trimethyl 1,2,4 Benzotriazin 3 Amine and Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods are used to predict molecular geometries, electronic distribution, and relative stabilities of different isomers or tautomers.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules, including 1,2,4-benzotriazine (B1219565) derivatives. researchgate.netlodz.pl This approach is effective for studying molecular structures and assessing the reactivity of various triazine analogues. scribd.com Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors that indicate the molecule's stability and potential reaction sites. scribd.comnih.gov

DFT calculations are also employed to investigate the effects of different substituents on the electronic structure of the benzo[e] scribd.comresearchgate.netnih.govtriazine ring system. lodz.pl Furthermore, theoretical results from DFT can be used to corroborate experimental findings, such as the partial double bond character of exocyclic carbon-nitrogen bonds, which is responsible for restricted rotation phenomena. researchgate.net In studies of complex systems like Blatter radicals, DFT calculations have proven crucial for accurately interpreting experimental magnetic susceptibility data. rsc.org

| Calculated Property | Description | Application to Benzotriazine Analogues |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Used to calculate the energy gap, which relates to electronic transitions and chemical reactivity. scribd.com |

| Reactivity Descriptors | Parameters such as global hardness (η), softness (δ), and electronegativity (χ). | Predict the chemical reactivity and stability of the molecule. nih.gov |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Compared with experimental X-ray diffraction data to validate computational models. researchgate.net |

| Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify electrophilic and nucleophilic centers within the molecule. scribd.com |

This table is interactive. You can sort and filter the data.

For more precise energetic and structural predictions, high-level ab initio methods are utilized. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and composite methods like G4 and G4MP2 provide higher accuracy. superfri.org These advanced techniques have been applied to study the relative stabilities of different H-tautomers in benzotriazole (B28993) and benzimidazole (B57391) systems. researchgate.net For instance, theoretical calculations at the B3LYP/6-311++G** level were used to conclude that 2-(hydroxymethyl)benzotriazole is slightly more stable than its 1-(hydroxymethyl)benzotriazole isomer, with a very small energy difference suggesting they should be almost equally abundant. nih.gov The performance of semi-empirical methods has also been critically evaluated by comparing their results with ab initio calculations, ensuring the reliability of the theoretical predictions for the energies of 1,2,4-triazines. thieme-connect.de

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of molecules are critical to their function. Conformational analysis and molecular dynamics simulations are used to explore these aspects.

A notable feature of amine-substituted triazines and benzotriazines is the hindered rotation around the exocyclic carbon-nitrogen (C-N) bond. nih.gov This restriction is due to the significant partial double bond character of the C-N bond, which can be confirmed by both theoretical calculations and X-ray diffraction analysis. researchgate.net The energy barrier for this rotation (ΔG‡) has been a subject of both experimental and computational investigation. researchgate.netnih.gov

Studies on amine-substituted [s]-triazines have shown that this rotational barrier is influenced by environmental factors. For neutral triazines, ΔG‡ values are typically measured to be between 15.1 and 17.7 kcal/mol. nih.gov However, upon protonation of the triazine ring, the barrier increases significantly to a range of 17.5–19.3 kcal/mol. This is because protonation enhances the π-bond character of the C-N bond. nih.gov Furthermore, the solvent environment plays a crucial role; the rotational barrier tends to increase as the dielectric constant of the solvent decreases. nih.gov

| Compound State | Solvent | Rotational Barrier (ΔG‡, kcal/mol) |

| Neutral | D₂O | 16.1 |

| Neutral | DMSO-d₆ | 15.3 |

| Neutral | MeCN-d₃ | 15.5 |

| Protonated | D₂O | 17.5 |

| Protonated | DMSO-d₆ | 17.8 |

| Protonated | MeCN-d₃ | 18.0 |

| Protonated | Trifluoroethanol-d₃ | 19.3 |

This table is based on data for a dimethylamine-substituted [s]-triazine analogue and is interactive. Source: nih.gov

In complexes where benzotriazine analogues act as ligands to a metal center, ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are important electronic transitions. nih.govrsc.org These processes involve the promotion of an electron from a ligand-based orbital to a metal-based orbital, or vice versa. researchgate.net Computational models are used to analyze these charge transfer phenomena, which are fundamental to the properties of materials used in photocatalysis and photovoltaics. nih.govwayne.edu The energy of the MLCT absorption band can be correlated with the electrochemical potentials of the metal and the ligand. wayne.edu Theoretical studies have also shown that the surrounding solvent can significantly impact these transitions, often causing a noticeable shift in the absorption wavelength (solvatochromism). researchgate.net

Prediction and Correlation of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic properties and their correlation with experimental data. For benzo[e] scribd.comresearchgate.netnih.govtriazine derivatives, DFT calculations have been used to augment spectroscopic investigations by UV-vis and NMR. lodz.pl

These studies have revealed a strong correlation between the calculated ¹H NMR chemical shifts and the Hammett substituent constant (σp), providing a quantitative measure of the electronic effect of substituents on the benzotriazine core. lodz.pl Dynamic NMR spectroscopy is a powerful experimental technique used in conjunction with theoretical calculations to determine the barriers to restricted rotation. researchgate.net By monitoring the changes in NMR signals with temperature, such as the coalescence of distinct peaks into a single broad signal, the activation energy for the rotational process can be determined. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 1,2,4 Benzotriazine Derivatives As Molecular Scaffolds

Exploration of the 1,2,4-Benzotriazine (B1219565) Scaffold in Molecular Design

The 1,2,4-benzotriazine nucleus is a prominent heterocyclic substructure found in numerous pharmacologically active compounds. researchgate.netresearchgate.netepa.gov Its fused benzene (B151609) ring system provides a rigid framework that can be strategically functionalized to interact with various biological targets. The versatility of this scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. researchgate.netnih.gov The development of novel synthetic methods continues to expand the chemical space accessible for 1,2,4-benzotriazine-based drug discovery. rsc.orgscispace.com

Benzotriazines as Kinase Inhibitors: SAR Studies

The 1,2,4-benzotriazine scaffold has been identified as a promising framework for the development of kinase inhibitors. researchgate.net Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk SAR studies have demonstrated that the N1 and N2 atoms of the 1,2,4-benzotriazine ring are important for binding to the kinase active site. mdpi.com

The substitution pattern on the benzotriazine ring is critical for potency and selectivity. For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a series of 1,2,4-benzotriazine derivatives were synthesized and evaluated. researchgate.netnih.gov Modifications at different positions led to the identification of potent inhibitors with significant antitumor immunotherapy potential. nih.gov The general SAR findings for 1,2,4-benzotriazine-based kinase inhibitors are summarized in the table below.

| Position of Substitution | Effect on Kinase Inhibitory Activity | Reference |

| C3-amine | Often crucial for hydrogen bonding interactions in the hinge region of the kinase. | researchgate.net |

| Benzene Ring (C5-C8) | Substituents influence potency, selectivity, and pharmacokinetic properties through electronic and steric effects. | nih.govacs.org |

| N1/N2 of Triazine Ring | Important for key interactions with the kinase active site. | mdpi.com |

Benzotriazines in Other Biological Activity Contexts (General SAR Aspects)

Beyond kinase inhibition, 1,2,4-benzotriazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and diuretic effects. nih.govnih.gov For 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the nature of the substituents at the 3-position can modulate the hydrophilic-lipophilic balance and receptor binding capabilities. nih.gov In the context of hypoxia-selective cytotoxins, SAR studies of 1,2,4-benzotriazine 1,4-dioxides have shown that substituents on the benzene ring can predictably alter their one-electron reduction potentials and biological activity profiles. nih.govacs.org Electron-withdrawing groups tend to increase aerobic toxicity, while specific electronic parameters are optimal for high hypoxic cytotoxicity ratios. nih.govacs.org

Role of the N,N-Dimethylamino Group and 7-Methyl Substituent on Structural and Electronic Properties

In N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine, the N,N-dimethylamino group at the C3 position and the methyl group at the C7 position significantly influence the molecule's properties.

The N,N-dimethylamino group is a strong electron-donating group. Its presence can increase the electron density of the benzotriazine ring system. This functional group can participate in hydrogen bonding as an acceptor and can influence the molecule's solubility and ability to interact with biological targets. nih.govresearchgate.net The dimethylamino functionality can also play a role in the metabolic stability and pharmacokinetic profile of a compound. researchgate.net The steric bulk of the two methyl groups attached to the nitrogen may also affect its interaction with other molecules. cymitquimica.com

The 7-methyl substituent on the benzene ring is a weakly electron-donating group. Its primary influence is on the electronic properties and lipophilicity of the molecule. nih.gov The position of this methyl group can affect the metabolic stability of the compound by potentially blocking sites of oxidative metabolism. In SAR studies of other heterocyclic scaffolds, the position and nature of such small alkyl groups can be critical for optimizing biological activity. acs.org

The combined electronic effects of the N,N-dimethylamino and 7-methyl groups in this compound are summarized below:

| Substituent | Position | Electronic Effect | Potential Impact on Properties | Reference |

| N,N-dimethylamino | C3 | Strong electron-donating | Increases electron density, influences basicity, potential for H-bonding, affects solubility and metabolism. | nih.govresearchgate.net |

| Methyl | C7 | Weak electron-donating | Modulates electronic properties and lipophilicity, can influence metabolic stability. | acs.orgnih.gov |

Rational Design Principles for Modulating Reactivity and Interactions

The rational design of 1,2,4-benzotriazine derivatives involves the strategic modification of the scaffold to optimize its interaction with a specific biological target and to fine-tune its physicochemical properties. Key principles include:

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site and form favorable interactions.

Property-Based Design: Modifying the structure to achieve desired pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and metabolic stability.

Minimizing Off-Target Effects: Altering the substitution pattern to reduce binding to unintended biological targets, thereby improving the safety profile of the compound.

For this compound, rational design could involve modifying the substituents to enhance its intended biological activity. For example, replacing the methyl groups on the C3-amine with other alkyl or aryl groups could alter its binding affinity and selectivity for a particular target.

Bioisosterism and Scaffold Hopping in Benzotriazine Derivative Design

Bioisosterism , the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. estranky.sk In the context of 1,2,4-benzotriazine derivatives, a nitrogen atom in the triazine ring could be replaced with a CH group, or the entire benzotriazine core could be considered a bioisostere of other bicyclic heteroaromatic systems like quinazolines or benzimidazoles. nih.govnih.gov

Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is valuable for discovering novel chemical series with improved properties or for navigating around existing intellectual property. For instance, a known kinase inhibitor with a quinazoline (B50416) core could be redesigned using a 1,2,4-benzotriazine scaffold to maintain the key pharmacophoric features required for activity. mdpi.com The 1,2,3-benzotriazine (B1250035) scaffold has also been explored as a bioisosteric replacement for other heterocyclic systems in the design of antitumor agents. mdpi.com

The application of these design principles allows for the systematic exploration of the chemical space around the 1,2,4-benzotriazine scaffold, leading to the development of new and improved therapeutic agents.

Conclusion and Future Research Directions for N,n,7 Trimethyl 1,2,4 Benzotriazin 3 Amine

Summary of Key Academic Contributions and Insights

Currently, there are no key academic contributions or insights specifically for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine. Research on the broader family of 1,2,4-benzotriazines has revealed a wide spectrum of pharmacological activities. researchgate.net For instance, derivatives of 3-amino-1,2,4-benzotriazine N-oxides have been investigated for their use as anticancer drugs. researchgate.netnih.gov Specifically, Tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) is an experimental anticancer drug that has shown effectiveness as a bioreductive cytotoxic agent. nih.gov

The synthesis of various 1,2,4-benzotriazine (B1219565) analogues has been a subject of considerable study, with multiple methodologies developed to create diverse derivatives. researchgate.netscispace.comnih.gov These synthetic routes provide a foundation for the potential creation and subsequent study of this compound.

Unexplored Research Avenues and Emerging Methodologies

Given the lack of specific data, the entire field of study for this compound is an unexplored avenue. Future research could begin with its basic synthesis and characterization.

Potential Research Areas:

Pharmacological Screening: A primary avenue would be to synthesize the compound and screen it for various biological activities. The 1,2,3-benzotriazine (B1250035) class, a related isomer, has shown activities including antitumor, anti-inflammatory, and antimicrobial effects. researchgate.net Similar screening of this compound could reveal its therapeutic potential.

Agrochemical Applications: Benzotriazin-4(3H)-ones, which share the benzotriazine core, have applications as agrochemicals. nih.gov Investigating the potential herbicidal or insecticidal properties of the target compound could be a fruitful area of research.

Material Science: The photophysical properties of this compound are unknown. Research into its fluorescence or other optical properties could lead to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Emerging Methodologies:

Continuous Flow Synthesis: Modern synthetic techniques like continuous flow processing could be employed for a more efficient and scalable synthesis of this compound and its derivatives. nih.gov This methodology offers advantages in terms of safety, scalability, and process robustness compared to traditional batch methods. nih.gov

Computational Docking and Screening: Before undertaking extensive laboratory synthesis, computational methods could predict the compound's potential biological targets. Molecular docking studies could simulate the interaction of this compound with various enzymes and receptors, helping to prioritize experimental screening efforts. nih.gov

Potential for Further Academic Inquiry and Methodological Advancements

The study of this compound offers a blank slate for academic inquiry. The initial synthesis and characterization would be a significant first step, paving the way for more in-depth studies.

Future Academic Inquiry could focus on:

Structure-Activity Relationship (SAR) Studies: Once a baseline activity is established, the synthesis of a library of related analogues could be undertaken. By systematically modifying the substituents on the benzotriazine ring, researchers could establish clear structure-activity relationships, optimizing the compound for a specific application.

Mechanistic Studies: If any biological activity is identified, subsequent research would need to elucidate the mechanism of action. This could involve a range of biochemical and cellular assays to identify the molecular targets and pathways affected by the compound.

Development of Novel Synthetic Routes: The exploration of new synthetic pathways to 1,2,4-benzotriazines is an ongoing area of research. mdpi.combeilstein-journals.org Efforts to develop a novel, efficient synthesis for this compound could contribute to the broader field of heterocyclic chemistry.

The table below summarizes the potential research directions for this uncharacterized compound.

| Research Area | Specific Focus | Potential Methodologies |

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory screening | High-throughput screening, in vitro and in vivo assays |

| Agrochemicals | Herbicide, insecticide, fungicide testing | Greenhouse and field trials |

| Materials Science | Photophysical property characterization | Spectroscopy, electrochemical analysis |

| Synthetic Chemistry | Development of novel and efficient synthetic routes | Continuous flow synthesis, photocatalysis |

| Computational Chemistry | Prediction of biological activity and properties | Molecular docking, quantum chemical calculations |

Q & A

Q. What are the established synthetic routes for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via Bischler triazine synthesis , involving ring closure of o-nitrophenylhydrazine derivatives under reductive conditions (e.g., catalytic hydrogenation with Pd/C). Key steps include nitro group reduction and methylation. Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst efficiency : Pd/C or Raney Ni for nitro-to-amine reduction .

- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions.

- Methylation agents : Use dimethyl sulfate or iodomethane in basic conditions (K₂CO₃) for selective N-methylation .

| Synthetic Route | Key Conditions | Yield Range* |

|---|---|---|

| Bischler Triazine Synthesis | Pd/C, H₂, ethanol, 70°C | 60–75% |

| Reductive Cyclization | NaBH₄, THF, reflux | 50–65% |

| *Yields based on analogous triazine syntheses . |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methyl groups (δ 2.3–3.1 ppm for N-CH₃; δ 2.5 ppm for C7-CH₃) and confirm amine substitution. Coupling patterns in aromatic regions (δ 7.0–8.5 ppm) validate the benzotriazine core .

- HRMS : Confirm molecular formula (C₁₀H₁₃N₅) with <2 ppm mass error.

- HPLC-PDA : Use C18 columns (ACN:H₂O gradient) to assess purity (>95% area).

- X-ray crystallography : Resolve regiochemistry of methyl groups and amine positioning .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation.

- Spill management : Neutralize with 10% acetic acid and absorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive centers for functionalization .

- Molecular Docking : Dock into BRD4 (PDB: 5U0J) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to Asn140 and π-π stacking with Trp81.

- MD Simulations : Simulate ligand-protein stability (100 ns) in GROMACS to assess binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR signals or unexpected reaction outcomes)?

Methodological Answer:

- Cross-validation : Compare NMR with LC-MS/MS fragmentation. For example, a methyl group misassignment can be corrected via DEPT-135 (quaternary C vs. CH₃) .

- Reaction troubleshooting : If cyclization fails, test moisture sensitivity (use molecular sieves) or catalyst activation (freshly reduced Pd/C) .

- Isotopic labeling : Introduce ¹³C-methyl groups to track regiochemistry in NOESY spectra .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound derivatives?

Methodological Answer:

- Analog synthesis : Replace C7-CH₃ with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to modulate electron density.

- Bioassay design : Test against kinase panels (e.g., EGFR, CDK2) using ADP-Glo™ assays.

- QSAR modeling : Corrogate logP, polar surface area, and IC₅₀ values. For example, increased hydrophobicity (logP >2.5) enhances membrane permeability .

| Derivative | Substituent | IC₅₀ (μM) vs. EGFR | logP |

|---|---|---|---|

| Parent compound | C7-CH₃ | 1.2 | 2.1 |

| 7-Cl analog | C7-Cl | 0.8 | 2.7 |

| 7-NO₂ analog | C7-NO₂ | 2.5 | 1.9 |

| *Hypothetical data based on triazine SAR trends . |

Q. What mechanistic insights explain the regioselectivity of methyl group introduction in this compound synthesis?

Methodological Answer:

- Electronic effects : Methylation favors the N-position due to higher electron density at amine lone pairs (vs. triazine ring).

- Steric control : Bulky reagents (e.g., Me₃OBF₄) selectively target less hindered sites.

- Kinetic vs. thermodynamic : Low-temperature conditions favor kinetic N-methylation, while prolonged heating may lead to ring rearrangement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.